

# A Comprehensive Spectroscopic and Synthetic Guide to 1-Methyl-6-nitrobenzimidazole

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## Compound of Interest

Compound Name: 1-Methyl-6-nitrobenzimidazole

Cat. No.: B1360024

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This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of **1-methyl-6-nitrobenzimidazole**, a compound of interest in medicinal chemistry and materials science. This document details the synthesis, and comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure

**1-Methyl-6-nitrobenzimidazole** possesses a planar benzimidazole core with a methyl group at the N1 position and a nitro group at the C6 position. The nitro group is slightly rotated out of the plane of the heterocyclic ring.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-methyl-6-nitrobenzimidazole**, providing a valuable resource for its identification and characterization.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-Methyl-6-nitrobenzimidazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.51	d, J = 2.1 Hz	H-5
8.38	s	H-2
8.11	dd, J = 8.9, 2.2 Hz	H-7
7.76	d, J = 8.9 Hz	H-4
3.94	s	N-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Methyl-6-nitrobenzimidazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
146.26	C-6
144.3	C-2
142.15	C-7a
138.5	C-3a
118.5	C-5
117.10	C-4
110.0	C-7
33.0	N-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

Table 3: Infrared (IR) Spectroscopic Data for **1-Methyl-6-nitrobenzimidazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3120	Medium	Aromatic C-H Stretch
2950	Weak	Aliphatic C-H Stretch (CH <sub>3</sub> )
1610	Strong	C=N Stretch
1515	Strong	Asymmetric NO <sub>2</sub> Stretch
1340	Strong	Symmetric NO <sub>2</sub> Stretch
1450	Medium	Aromatic C=C Stretch
830	Strong	C-H Out-of-plane Bend
740	Strong	C-H Out-of-plane Bend

Table 4: Mass Spectrometry (MS) Data for **1-Methyl-6-nitrobenzimidazole**

m/z	Relative Intensity (%)	Assignment
177	100	[M] <sup>+</sup> (Molecular Ion)
147	45	[M - NO] <sup>+</sup>
131	30	[M - NO <sub>2</sub> ] <sup>+</sup>
104	25	[M - NO <sub>2</sub> - HCN] <sup>+</sup>
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of **1-Methyl-6-nitrobenzimidazole**

The synthesis of **1-methyl-6-nitrobenzimidazole** can be achieved via the methylation of 6-nitrobenzimidazole. A widely referenced method is that of Ellis and Jones (1974).

- Materials: 6-nitrobenzimidazole, dimethyl sulfate, sodium hydroxide, ethanol.
- Procedure:

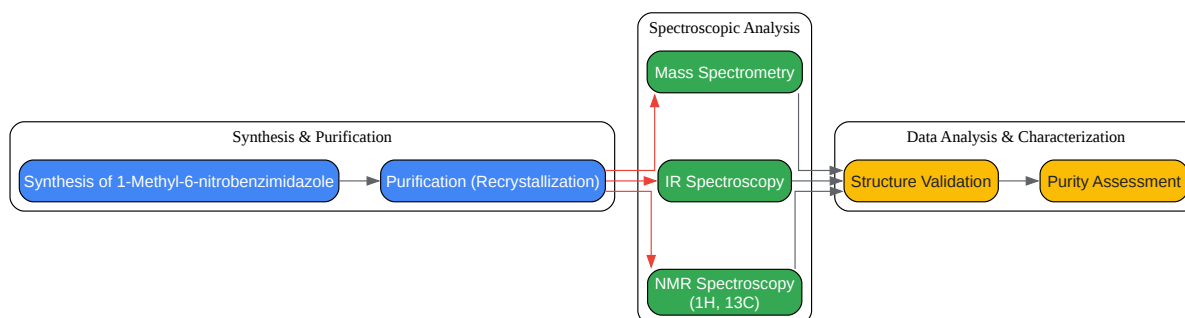
- Dissolve 6-nitrobenzimidazole in a solution of sodium hydroxide in aqueous ethanol.
- Cool the solution in an ice bath and add dimethyl sulfate dropwise with stirring.
- After the addition is complete, continue stirring at room temperature for several hours.
- The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield **1-methyl-6-nitrobenzimidazole**.

### Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
- Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-methyl-6-nitrobenzimidazole**.



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#### Spectroscopic analysis workflow.

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